molecular formula C9H8ClFO2 B1369359 3-Chloro-4-ethoxy-5-fluorobenzaldehyde CAS No. 883521-79-7

3-Chloro-4-ethoxy-5-fluorobenzaldehyde

Cat. No. B1369359
M. Wt: 202.61 g/mol
InChI Key: PFMVCTKZAPAVHC-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxy-5-fluorobenzaldehyde is a chemical compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde involves a reaction that yields a viscous orange liquid . The exact details of the synthesis process are not available in the search results.


Molecular Structure Analysis

The InChI code for 3-Chloro-4-ethoxy-5-fluorobenzaldehyde is 1S/C9H8ClFO2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Chloro-4-ethoxy-5-fluorobenzaldehyde is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis in Organic Chemistry

3-Chloro-4-ethoxy-5-fluorobenzaldehyde is not directly mentioned in the available literature. However, related fluorobenzaldehyde compounds are frequently utilized in organic synthesis. For example, fluorobenzaldehydes have been used in the synthesis of herbicide intermediates, as demonstrated by Zhou Yu (2002) who described the preparation of a key herbicide intermediate using a fluorobenzaldehyde derivative. This highlights the compound's relevance in the synthesis of agrochemical products (Zhou Yu, 2002).

Development of Functional Materials

Fluorobenzaldehydes, similar to 3-Chloro-4-ethoxy-5-fluorobenzaldehyde, are also significant in the development of novel materials. A study by A. Hafeez et al. (2019) focused on the synthesis of bis-aldehyde monomers for the production of electrically conductive polymers. This suggests the potential of such compounds in the field of advanced material science, particularly in the creation of conductive polymers (A. Hafeez et al., 2019).

Medical Imaging and Diagnostic Research

In medical research, fluorobenzaldehydes can be valuable in the development of imaging agents. M. Glaser et al. (2008) described the use of fluorinated aldehyde-containing prosthetic groups for radiolabeling peptides in positron emission tomography (PET) imaging. This indicates the relevance of such compounds in enhancing medical imaging techniques (M. Glaser et al., 2008).

Potential in Antimicrobial and Anticancer Applications

The synthesis of fluorobenzaldehydes can lead to compounds with significant biological activity. Research by S. G. Jagadhani et al. (2014) on fluorinated chromones derived from fluorobenzaldehydes demonstrated potential antimicrobial activity. Additionally, N. Lawrence et al. (2003) explored the synthesis of fluorinated analogues of anticancer agents using fluorobenzaldehydes. These studies suggest the potential of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde analogues in pharmacological research (S. G. Jagadhani et al., 2014); (N. Lawrence et al., 2003).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

3-chloro-4-ethoxy-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMVCTKZAPAVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-ethoxy-5-fluorobenzaldehyde

Synthesis routes and methods

Procedure details

3-Chloro-5-fluoro-4-hydroxybenzaldehyde (1.0 gram, 5.7 mmol) in THF (40 mL) was heated at reflux for 17 hours with KOH (534 mg, 9.5 mmol, 1.7 eq) in water (5 mL) and iodoethane (1 mL, 2.2 eq). The reaction was then transferred to a separatory funnel with water and extracted with methylene chloride (thrice, 150 mL each). The combined organic layers were washed with 10% aqueous HCl (40 mL), dried (MgSO4), and concentrated to a viscous orange liquid to yield 1.13 g of 3-chloro-4-ethoxy-5-fluorobenzaldehyde. 1H-NMR (500 MHz, CDCl3): 9.84 (d, J=1.9 Hz, 1H), 7.71 (t, J=1.6 Hz, 1H), 7.53 (dd, J=1.9, 10.7 Hz, 1H), 4.37-4.32 (m, 2H), 1.47-1.40 (m, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
534 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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